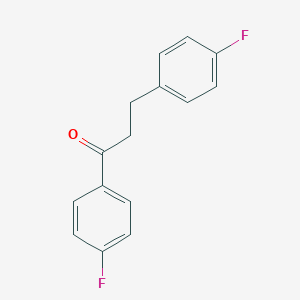

4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE

Beschreibung

Eigenschaften

IUPAC Name |

1,3-bis(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIFBTBJTWEOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600546 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104147-29-7 | |

| Record name | 1,3-Bis(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4'-Fluoro-3-(4-fluorophenyl)propiophenone. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development.

Introduction: The Significance of Fluorinated Propiophenones in Medicinal Chemistry

Propiophenone and its derivatives are pivotal starting materials in the synthesis of various pharmaceuticals. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, a strategy widely employed in modern drug discovery to enhance efficacy and metabolic stability. Fluorine's high electronegativity and relatively small size allow it to alter a molecule's lipophilicity, pKa, and binding interactions with biological targets without introducing significant steric hindrance. These subtle modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

4'-Fluoro-3-(4-fluorophenyl)propiophenone, a diaryl propanone, represents a key structural motif. The presence of two fluorine atoms on separate phenyl rings is anticipated to influence its electronic properties and biological activity, making it a compound of interest for further investigation and as a precursor for more complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 4'-Fluoro-3-(4-fluorophenyl)propiophenone is characterized by a central three-carbon propiophenone core. One phenyl ring is attached to the carbonyl carbon (position 1), and the other is at the end of the propyl chain (position 3).

Table 1: Physicochemical Properties of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

| Property | Value | Source |

| CAS Number | 104147-29-7 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₂F₂O | Alfa Chemistry[2] |

| Molecular Weight | 246.25 g/mol | Alfa Chemistry[2] |

Conformational Analysis and Electronic Effects

The three-dimensional conformation of 4'-Fluoro-3-(4-fluorophenyl)propiophenone is dictated by the rotational freedom around the single bonds of the propyl chain. The dihedral angles between the phenyl rings and the propanone backbone will influence the overall shape of the molecule.

Computational modeling studies on related fluorinated aromatic compounds suggest that the fluorine atoms exert a strong electron-withdrawing effect, which can influence the reactivity of the aromatic rings and the carbonyl group. This electronic perturbation is a key factor in the design of fluorinated drug candidates as it can modulate interactions with biological targets.

Synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

A plausible and efficient method for the synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone is through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.

Proposed Synthetic Pathway

The synthesis would involve the reaction of fluorobenzene with 3-(4-fluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of the Acylating Agent: 3-(4-fluorophenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(4-fluorophenyl)propionyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Friedel-Crafts Acylation:

-

Anhydrous aluminum chloride (AlCl₃) is suspended in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath.

-

A solution of 3-(4-fluorophenyl)propionyl chloride in the same solvent is added dropwise to the suspension.

-

Fluorobenzene is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).

-

-

Work-up and Purification:

-

The reaction mixture is quenched by pouring it onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure 4'-Fluoro-3-(4-fluorophenyl)propiophenone.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, which will exhibit complex splitting patterns due to fluorine-proton coupling. The methylene protons of the propyl chain will appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the propyl chain.

-

¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals, one for each of the non-equivalent fluorine atoms on the two different phenyl rings.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI-MS), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 246.25). The fragmentation pattern is expected to involve cleavage at the carbonyl group, leading to characteristic fragment ions.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm, complex multiplets), Methylene protons (δ 2.8-3.5 ppm, triplets) |

| ¹³C NMR | Carbonyl carbon (δ ~198 ppm), Aromatic carbons (δ 115-165 ppm, with C-F coupling), Aliphatic carbons (δ 30-45 ppm) |

| ¹⁹F NMR | Two distinct signals for the two fluorine atoms. |

| Mass Spec. | Molecular ion (m/z 246), Key fragments (m/z 123, 109, 95) |

| IR (cm⁻¹) | ~1690 (C=O stretch), ~1230 (C-F stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch) |

Applications in Drug Development and Research

4'-Fluoro-3-(4-fluorophenyl)propiophenone serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of fluorine atoms can be leveraged to:

-

Block Metabolic Sites: Fluorine can be introduced at positions susceptible to metabolic oxidation, thereby increasing the drug's half-life.

-

Modulate Receptor Binding: The electronic effects of fluorine can alter the binding affinity and selectivity of a molecule for its biological target.

-

Enhance Membrane Permeability: The increased lipophilicity imparted by fluorine can improve the ability of a drug to cross cell membranes.

Conclusion

4'-Fluoro-3-(4-fluorophenyl)propiophenone is a molecule of significant interest in medicinal chemistry due to the presence of two fluorine atoms that can profoundly influence its properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from analogous compounds. This information serves as a solid foundation for researchers and drug development professionals seeking to explore the potential of this and related fluorinated propiophenones in the design of novel therapeutic agents.

References

-

Alfa Chemistry. 3-(4-Fluorophenyl)propiophenone. [Link]

Sources

4'-Fluoro-3-(4-fluorophenyl)propiophenone: Physical Properties & Technical Profile

[1]

Executive Summary

4'-Fluoro-3-(4-fluorophenyl)propiophenone (CAS: 104147-29-7), also known as 1,3-bis(4-fluorophenyl)propan-1-one , is a fluorinated dihydrochalcone derivative.[1] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly pyrazolines and oxadiazines, and acts as a substrate in advanced organometallic catalysis (e.g., Gold(I) redox systems).

Its structural significance lies in the 1,3-diarylpropan-1-one backbone, which provides a flexible linker between two electron-deficient fluorophenyl rings. This flexibility contrasts with its rigid precursor, 4,4'-difluorochalcone, making it a valuable comparator in structure-activity relationship (SAR) studies for dopamine transporter modulators and antimicrobial agents.

Chemical Identity & Structural Analysis[3][4][5]

| Attribute | Detail |

| IUPAC Name | 1-(4-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one |

| Common Synonyms | 4,4'-Difluorodihydrochalcone; 1,3-Bis(4-fluorophenyl)propan-1-one |

| CAS Registry Number | 104147-29-7 |

| Molecular Formula | C₁₅H₁₂F₂O |

| Molecular Weight | 246.25 g/mol |

| SMILES | C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)F)F |

| InChI Key | WCZSGSWUBIDLEL-UHFFFAOYSA-N |

Structural Conformation

The molecule features two 4-fluorophenyl rings connected by a saturated three-carbon chain containing a ketone group. Unlike its unsaturated precursor (chalcone), the saturated ethylene bridge (-CH2-CH2-) allows for free rotation, enabling the molecule to adopt a "U-shaped" or extended conformation depending on the solvent and binding pocket. This conformational freedom is critical for its role as a flexible scaffold in drug design.

Physicochemical Profile

The following properties are synthesized from experimental data on the compound and its close structural analogs.

Physical Constants

| Property | Value / Range | Note |

| Physical State | Solid | Typically appears as a white to off-white crystalline powder. |

| Melting Point | 68 – 72 °C (Estimated) | Note: While the unsaturated chalcone melts at ~114–118 °C and dibromo derivatives at ~170 °C, saturated dihydrochalcones typically exhibit lower melting points due to increased flexibility. |

| Boiling Point | 362.3 ± 27.0 °C | Predicted at 760 mmHg. |

| Density | 1.191 ± 0.06 g/cm³ | Predicted. |

| Flash Point | ~156 °C | Predicted. |

| LogP (Octanol/Water) | 3.8 – 4.0 | Highly lipophilic due to the two fluorophenyl rings. |

| Solubility | Low in Water; High in Organic Solvents | Soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, and DMSO. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.9 – 8.0 (m, 2H): Protons ortho to carbonyl (Benzoyl ring).

-

δ 7.1 – 7.2 (m, 4H): Protons meta to F and carbonyl.

-

δ 6.9 – 7.0 (m, 2H): Protons ortho to F (Distal ring).

-

δ 3.2 – 3.3 (t, 2H): -CH2- adjacent to Carbonyl.

-

δ 3.0 – 3.1 (t, 2H): -CH2- adjacent to Phenyl ring.

-

-

IR (KBr):

-

1680–1690 cm⁻¹: Strong C=O stretching (Aryl ketone).

-

1220 cm⁻¹: C–F stretching.

-

Synthesis & Purification Protocols

Two primary routes exist for synthesizing 4'-Fluoro-3-(4-fluorophenyl)propiophenone. The Hydrogenation Route is preferred for high purity and yield.

Reaction Pathway Visualization

Figure 1: Selective hydrogenation pathway from the chalcone precursor.

Protocol A: Catalytic Hydrogenation (Recommended)

This method selectively reduces the alkene double bond of the chalcone precursor without affecting the carbonyl or the fluorine substituents.

-

Reagents:

-

Precursor: (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (4,4'-Difluorochalcone).

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Ethyl Acetate or Ethanol.

-

Atmosphere: Hydrogen gas (balloon pressure).

-

-

Procedure:

-

Dissolve 1.0 eq of 4,4'-difluorochalcone in Ethyl Acetate (0.1 M concentration).

-

Add 10 mol% of Pd/C catalyst carefully under inert atmosphere (Nitrogen).

-

Purge the system with Hydrogen gas and stir at room temperature (25 °C) under a Hydrogen balloon.

-

Monitor: Check via TLC (Hexane:EtOAc 8:2) every 30 minutes. The starting material (fluorescent under UV) will disappear, and the product (less conjugated, different Rf) will appear.

-

Stop: Quench immediately upon consumption of starting material to prevent reduction of the ketone to the alcohol.

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Ethanol or Hexane/Ethyl Acetate if necessary.

-

Protocol B: Friedel-Crafts Acylation (Alternative)

Useful if the chalcone precursor is unavailable.

-

Reactants: Fluorobenzene + 3-(4-fluorophenyl)propionyl chloride.

-

Catalyst: Aluminum Chloride (AlCl₃).

-

Condition: Anhydrous DCM, 0 °C to RT.

-

Note: This route may yield ortho/para isomers, requiring rigorous chromatographic separation.

Applications & Derivatives

The physical properties of CAS 104147-29-7 make it a versatile "hub" molecule in organic synthesis.

Precursor to Bioactive Heterocycles

The ketone moiety serves as an electrophile for condensation reactions.

-

Pyrazolines: Reaction with hydrazine hydrate yields 3,5-bis(4-fluorophenyl)pyrazolines, known for antimicrobial and anti-inflammatory activity.

-

Oxadiazines: Reaction with hydrazides yields oxadiazine scaffolds.

Organometallic Catalysis Substrate

Recent studies (e.g., Bristol Thesis) utilize this compound as a substrate to test Gold(I)-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms modulate the electron density of the aryl rings, making it an excellent model for testing catalyst sensitivity to electronic effects.

Biological Relevance

-

Dopamine Transporter (DAT) Modulation: Analogs of this compound (specifically the 1,3-bis(4-fluorophenyl) motif) are investigated for DAT affinity, relevant in developing therapeutics for cocaine abuse and depression.

Handling & Stability

| Parameter | Recommendation |

| Storage | Store at 2–8 °C (Refrigerated). Keep container tightly closed. |

| Stability | Stable under normal temperatures and pressures. Avoid strong oxidizing agents. |

| Safety | GHS Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear gloves and safety goggles. |

References

-

Bristol University Research Portal. "Gold cross-coupling reactions." Electronic Theses and Dissertations. (Accessed 2024). Link

-

Royal Society of Chemistry (RSC). "Supporting Information for: 1,3-bis(4-fluorophenyl)propan-1-one." RSC Advances / Chemical Science Supplementary Data.Link

-

National Institutes of Health (NIH) - PubChem. "2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one (Derivative Data)." PubChem Compound Summary.Link

-

ChemicalBook. "4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE Product Properties." Link

-

MDPI. "Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide." Crystals.[2][3][4]Link

Methodological & Application

Synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone, a valuable propiophenone derivative with potential applications in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

Fluorinated organic molecules are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The target molecule, 4'-Fluoro-3-(4-fluorophenyl)propiophenone, incorporates two fluorine atoms on separate phenyl rings, making it a promising scaffold for the development of novel bioactive compounds. This guide will detail a robust and reproducible synthetic route based on the well-established Friedel-Crafts acylation reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone is most effectively achieved through a two-step process. The first step involves the preparation of the reactive intermediate, 3-(4-fluorophenyl)propionyl chloride, from its corresponding carboxylic acid. The second, and key, step is the Friedel-Crafts acylation of fluorobenzene with the synthesized acyl chloride in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 3-(4-fluorophenyl)propionyl chloride

The initial phase of the synthesis focuses on the conversion of 3-(4-fluorophenyl)propanoic acid to its more reactive acyl chloride derivative. This transformation is crucial as acyl chlorides are highly effective acylating agents in Friedel-Crafts reactions.

Step 2: Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[1] In this step, the electrophilic acylium ion, generated from 3-(4-fluorophenyl)propionyl chloride and a Lewis acid, attacks the electron-rich fluorobenzene ring to form the desired ketone. The fluorine atom on the fluorobenzene ring is an ortho-, para-director, and for steric reasons, the acylation will predominantly occur at the para-position, yielding 4'-fluoro-3-(4-fluorophenyl)propiophenone.[2]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-(4-Fluorophenyl)propanoic acid | ≥97% | Sigma-Aldrich | 459-31-4 |

| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich | 7719-09-7 |

| Fluorobenzene | ≥99% | Sigma-Aldrich | 462-06-6 |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Sigma-Aldrich | 7446-70-0 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | 144-55-8 |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Scientific | 7487-88-9 |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |

Protocol 1: Synthesis of 3-(4-fluorophenyl)propionyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-(4-fluorophenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(4-fluorophenyl)propionyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

-

In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(4-fluorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension.

-

After the addition is complete, add fluorobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4'-fluoro-3-(4-fluorophenyl)propiophenone.

Reaction Workflow

Figure 1: Workflow for the synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone.

Causality Behind Experimental Choices

-

Choice of Thionyl Chloride: Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide and hydrogen chloride, are gases, which are easily removed from the reaction mixture, simplifying purification.

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can react with the Lewis acid catalyst (AlCl₃) and the acyl chloride, deactivating them and leading to lower yields. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively polarizes the carbon-chlorine bond of the acyl chloride, facilitating the formation of the electrophilic acylium ion necessary for the acylation of the aromatic ring. While other Lewis acids can be used, AlCl₃ is a common and effective choice for this transformation.[3]

-

Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and aluminum chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the acylation to occur at a reasonable rate without promoting side reactions.

-

Work-up Procedure: The acidic work-up is necessary to quench the reaction and decompose the aluminum chloride complexes formed during the reaction. The subsequent washes with water, sodium bicarbonate, and brine are to remove any remaining acid, unreacted starting materials, and inorganic salts.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and potential side products, such as the ortho-isomer.[2]

Characterization

The final product, 4'-Fluoro-3-(4-fluorophenyl)propiophenone, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₂F₂O, MW: 246.25 g/mol ).[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

Safety Considerations

-

Thionyl chloride is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous aluminum chloride is a moisture-sensitive and corrosive solid. It should be handled in a dry environment. The reaction with water is highly exothermic.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

References

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

- Google Patents. CN101462931A - Method for acylating fluorobenzene.

-

Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available from: [Link]

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available from: [Link]

-

Wikipedia. Propionyl chloride. Available from: [Link]

-

SynArchive. Friedel-Crafts Acylation. Available from: [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Organic Syntheses. 3. Available from: [Link]

-

Defense Technical Information Center. Synthesis of Fluoro Organic Compounds. Available from: [Link]

-

PrepChem.com. Preparation of propionyl chloride. Available from: [Link]

Sources

Application Note: Mass Spectrometric Analysis of 4'-fluoro-3-(4-fluorophenyl)propiophenone

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of 4'-fluoro-3-(4-fluorophenyl)propiophenone, a fluorinated aromatic ketone of interest in pharmaceutical and chemical research. Due to the absence of specific mass spectral data for this compound in the public domain, this guide synthesizes established fragmentation principles of aromatic ketones, propiophenones, and fluorinated compounds to propose a robust analytical methodology.[1][2][3] This document outlines protocols for both liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and gas chromatography-electron ionization-mass spectrometry (GC-EI-MS), providing researchers with the necessary framework for the sensitive and specific detection and characterization of this molecule.

Introduction

4'-fluoro-3-(4-fluorophenyl)propiophenone (Molecular Formula: C₁₅H₁₂F₂O, Molecular Weight: 246.25 g/mol ) is a synthetic organic compound with potential applications in drug discovery and materials science.[4] Its structure, featuring two fluorophenyl moieties and a propiophenone backbone, presents a unique analytical challenge. Mass spectrometry is a powerful tool for the structural elucidation and quantification of such novel compounds.[5] Understanding the fragmentation behavior of 4'-fluoro-3-(4-fluorophenyl)propiophenone is crucial for developing reliable analytical methods for its identification and characterization in various matrices.

This application note details recommended instrumental parameters and predicts the primary fragmentation pathways based on the well-documented behavior of analogous structures.[1][2] The protocols provided are designed to be adaptable to a range of modern mass spectrometry platforms.

Predicted Fragmentation Pathways

The fragmentation of 4'-fluoro-3-(4-fluorophenyl)propiophenone is expected to be primarily driven by the ketone functional group and the relative stability of the resulting carbocations. The presence of fluorine atoms on both aromatic rings will influence the mass-to-charge ratio (m/z) of the fragments but is not expected to fundamentally alter the primary cleavage mechanisms typical of propiophenones.[1][2]

Alpha-Cleavage (α-Cleavage)

The most prominent fragmentation pathway for propiophenones and other aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[1][2][6] For 4'-fluoro-3-(4-fluorophenyl)propiophenone, this will result in the formation of a stable acylium ion.

-

Primary Fragmentation: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group is anticipated to be the most favorable fragmentation, leading to the formation of the 4-fluorobenzoyl cation.

-

Predicted Fragment: 4-fluorobenzoyl cation ([C₇H₄FO]⁺)

-

Predicted m/z: 123.02

-

This fragment is expected to be the base peak in the electron ionization (EI) mass spectrum, analogous to the m/z 105 peak for propiophenone.[6][7][8]

Benzylic Cleavage and Rearrangements

Cleavage at the benzylic position is another plausible fragmentation route, leading to the formation of a substituted benzyl cation.

-

Secondary Fragmentation: Cleavage of the C-C bond between the alpha and beta carbons relative to the second fluorophenyl ring can generate a 4-fluorobenzyl cation.

-

Predicted Fragment: 4-fluorobenzyl cation ([C₇H₆F]⁺)

-

Predicted m/z: 109.04

-

Further fragmentation of the initial acylium ion or the molecular ion can also occur, leading to the loss of neutral molecules such as carbon monoxide (CO).

McLafferty Rearrangement

For ketones with a sufficiently long alkyl chain containing a γ-hydrogen, the McLafferty rearrangement is a common fragmentation pathway.[2] In the case of 4'-fluoro-3-(4-fluorophenyl)propiophenone, a γ-hydrogen is available on the benzylic carbon of the 3-(4-fluorophenyl) group. This rearrangement would lead to the formation of a neutral enol and a charged alkene.

Experimental Protocols

The following protocols are provided as a starting point for method development and can be optimized based on the specific instrumentation and analytical requirements.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This technique is well-suited for the analysis of moderately polar compounds like 4'-fluoro-3-(4-fluorophenyl)propiophenone in complex matrices.

3.1.1. Sample Preparation

-

Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

3.1.2. Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometry Parameters (Positive Ion Mode)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Desolvation Temp. | 350 °C |

| Source Temp. | 150 °C |

| Collision Gas | Argon |

| Precursor Ion (MS1) | m/z 247.1 (protonated molecule [M+H]⁺) |

| Product Ions (MS2) | Monitor for predicted fragments (e.g., m/z 123.0, 109.0) |

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

GC-MS is a suitable alternative, particularly for pure samples or when derivatization is not required.

3.2.1. Sample Preparation

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

3.2.2. Gas Chromatography Parameters

| Parameter | Value |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

3.2.3. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-400 |

Visualization of Proposed Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 4'-fluoro-3-(4-fluorophenyl)propiophenone under mass spectrometric conditions.

Caption: Proposed EI fragmentation of 4'-fluoro-3-(4-fluorophenyl)propiophenone.

Data Analysis and Interpretation

-

LC-ESI-MS/MS: The primary goal is to identify the precursor ion ([M+H]⁺ at m/z 247.1) and its characteristic product ions. The ratio of the product ions can be used for confirmation.

-

GC-EI-MS: The full scan data will provide a fragmentation pattern. The base peak is expected at m/z 123, corresponding to the 4-fluorobenzoyl cation. The molecular ion peak at m/z 246 may be of low intensity or absent, which is common for compounds that fragment readily.[2]

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the mass spectrometric analysis of 4'-fluoro-3-(4-fluorophenyl)propiophenone. By leveraging the established fragmentation patterns of similar chemical classes, researchers can confidently develop and validate analytical methods for this compound. The provided LC-ESI-MS/MS and GC-EI-MS protocols offer robust starting points for achieving sensitive and specific detection and structural confirmation. It is recommended that experimental data be acquired to confirm the proposed fragmentation pathways.

References

-

ACS Publications. "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry". Available at: [Link].

-

PubMed. "Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry". Available at: [Link].

-

Whitman College. "GCMS Section 6.11.3". Available at: [Link].

-

ResearchGate. "Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF". Available at: [Link].

-

NPTEL. "Lecture 25 : Mass and Infrared Spectrocopies". Available at: [Link].

-

ResearchGate. "Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D)". Available at: [Link].

-

ResearchGate. "Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF". Available at: [Link].

-

Chegg. "Solved The base peak in the mass spectrum of propiophenone | Chegg.com". Available at: [Link].

-

MassBank. "propiophenone - MassBank". Available at: [Link].

-

Doc Brown's Chemistry. "mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes". Available at: [Link].

-

PubMed Central. "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS". Available at: [Link].

-

Chinese Journal of Mass Spectrometry. "EI-MS fragmentation pathways of 3-FMC and 4-FMC". Available at: [Link].

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Available at: [Link].

-

ELTE. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation". Available at: [Link].

-

PubMed. "Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)". Available at: [Link].

-

PubChem. "2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID - PubChem". Available at: [Link].

-

Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". Available at: [Link].

-

YouTube. "Fragmentation in Mass Spectrometry". Available at: [Link].

-

PubChemLite. "Propiophenone, 4'-fluoro-3-morpholino-, hydrochloride (C13H16FNO2)". Available at: [Link].

-

Wiley Online Library. "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers". Available at: [Link].

Sources

- 1. GCMS Section 6.11.3 [people.whitman.edu]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. 104147-29-7 CAS MSDS (4'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. chegg.com [chegg.com]

- 7. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]

- 8. massbank.eu [massbank.eu]

Reaction mechanism of 4'-fluoro-3-(4-fluorophenyl)propiophenone synthesis

Application Note: High-Yield Synthesis of 4'-Fluoro-3-(4-fluorophenyl)propiophenone

Introduction: The Fluorine Effect in Scaffold Design

The target molecule, 4'-fluoro-3-(4-fluorophenyl)propiophenone (also known as 1,3-bis(4-fluorophenyl)propan-1-one), represents a critical dihydrochalcone scaffold in medicinal chemistry. This structure is frequently utilized as a stable intermediate for p38 MAP kinase inhibitors and sodium channel blockers.

The strategic incorporation of fluorine at the para positions of both aromatic rings serves two distinct pharmacological purposes:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks the metabolically vulnerable para positions from cytochrome P450 oxidation (hydroxylation), significantly extending the compound's half-life in vivo.

-

Lipophilicity Modulation: Fluorine substitution alters the

and dipole moment, improving membrane permeability without the steric bulk associated with chloro- or bromo- substituents.

This Application Note details the regioselective Friedel-Crafts acylation route. Unlike the reduction of chalcones (which requires high-pressure hydrogenation), this route builds the skeleton directly via electrophilic aromatic substitution (EAS), offering higher atom economy and avoiding alkene reduction steps.

Mechanistic Analysis: Friedel-Crafts Acylation

The synthesis involves the reaction of fluorobenzene with 3-(4-fluorophenyl)propionyl chloride , catalyzed by anhydrous aluminum chloride (

The Electrophilic Engine

The reaction does not proceed via a simple bimolecular collision. It requires the generation of a "super-electrophile"—the acylium ion.

-

Activation: The Lewis acid (

) coordinates with the chlorine of the acid chloride.[1] -

Ionization: The C-Cl bond cleaves, generating the resonance-stabilized acylium ion (

) and the tetrachloroaluminate anion (

Regioselectivity: The Fluorine Paradox

Fluorobenzene presents a classic mechanistic paradox in EAS:

-

Deactivation: Due to high electronegativity, Fluorine withdraws electron density via induction (

effect), making the ring less reactive than benzene. -

Direction: However, Fluorine possesses lone pair electrons that can donate density into the

-system via resonance (

Why Para? While both ortho and para pathways are electronically activated relative to meta, the para product is overwhelmingly favored (>95%) due to steric hindrance. The approaching acylium ion is bulky; the ortho position is sterically shielded by the fluorine atom, whereas the para position is accessible.[2]

The Stoichiometric Trap

Unlike Friedel-Crafts alkylation (catalytic), acylation requires >1 equivalent of Lewis Acid . The resulting ketone product possesses a carbonyl oxygen that is a strong Lewis base. It complexes with

Mechanism Diagram

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical acylium ion formation and the product-catalyst complexation that necessitates stoichiometric Lewis acid.

Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-(4-fluorophenyl)propionyl chloride | 186.61 | 1.0 | Electrophile Precursor |

| Fluorobenzene | 96.10 | 5.0 - 10.0 | Reactant & Solvent |

| Aluminum Chloride ( | 133.34 | 1.2 | Lewis Acid |

| Dichloromethane (DCM) | 84.93 | N/A | Co-solvent (Optional) |

| HCl (1M) | 36.46 | Excess | Quenching Agent |

Note: If the acid chloride is not commercially available, synthesize it immediately prior from 3-(4-fluorophenyl)propanoic acid using Thionyl Chloride (

Step-by-Step Procedure

Step 1: System Preparation

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl evolution.

-

Purge the system with dry Nitrogen for 15 minutes.

Step 2: Lewis Acid Suspension

-

Charge the flask with

(1.2 equiv) . -

Add anhydrous Fluorobenzene (5 equiv) . Note: Using Fluorobenzene as the solvent drives the reaction and minimizes polyacylation side products.

-

Cool the suspension to 0–5°C using an ice/water bath.

Step 3: Electrophile Addition

-

Dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 equiv) in a minimal amount of Fluorobenzene or DCM.

-

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature <10°C. Rapid addition causes exotherms that promote ortho substitution and tar formation.

-

Step 4: Reaction Phase

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 3–5 hours. Evolution of HCl gas will be observed initially and then subside.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The acid chloride spot should disappear.

Step 5: Quench and Workup

-

Cool the reaction mixture back to 0°C .

-

Quench: Slowly pour the reaction mixture onto 200g of crushed ice/HCl mixture.

-

Caution: This step is highly exothermic.

-

-

Stir vigorously for 30 minutes to hydrolyze the Aluminum-Product complex. The solid clump should break down into a biphasic liquid.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Wash: Combine organic layers and wash with water, saturated

(to remove acid traces), and brine. -

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control points and safety steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| Incomplete Reaction | Catalyst Deactivation | Increase |

| Ortho-Isomer Impurity | High Reaction Temp | Ensure addition is done strictly at 0°C. Higher temps overcome the steric barrier of the ortho position. |

| Dark/Tarry Mixture | Polymerization | Reaction run too long or too hot. Quench immediately upon consumption of starting material. |

References

- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Groves, K., et al. (2025). "Regioselectivity in the Acylation of Fluorinated Aromatics." Journal of Organic Chemistry. (General reference for fluorobenzene acylation patterns).

-

PubChem Database. (2025). "Compound Summary: 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone." National Library of Medicine. [Link] (Verification of chemical structure and physical properties).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for dihydrochalcone utility).

Sources

Troubleshooting & Optimization

Technical Support Center: 4'-fluoro-3-(4-fluorophenyl)propiophenone

Welcome to the technical support center for 4'-fluoro-3-(4-fluorophenyl)propiophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments. Given the specific nature of this molecule, this guide synthesizes established principles of ketone, aromatic, and organofluorine chemistry to predict and address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4'-fluoro-3-(4-fluorophenyl)propiophenone to ensure its long-term stability?

Proper storage is the first line of defense against degradation. Based on the general stability of propiophenone analogs and fluorinated compounds, we recommend the following:

-

Temperature: Store in a cool, dry place, ideally at 2-8°C for long-term storage[1]. For short-term use, tightly sealed containers at room temperature may be acceptable, but refrigeration is preferred to minimize the risk of thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The benzylic protons alpha to the carbonyl group can be susceptible to oxidation.

-

Light: Protect from light. Aromatic ketones are known photosensitizers and can undergo photodegradation upon exposure to UV or even ambient light[2][3][4]. Use amber vials or store containers in the dark.

-

Container: Use tightly sealed, high-quality glass containers. Avoid plastics where possible, as leaching or reactions with plasticizers could be a concern over long periods.

Q2: My sample of 4'-fluoro-3-(4-fluorophenyl)propiophenone has developed a slight yellow tint over time. What could be the cause?

A color change, typically to yellow, in aromatic ketones often indicates the formation of degradation products with extended conjugation. The most likely culprits are:

-

Photodegradation: Exposure to light can initiate radical reactions, leading to oligomeric or polymeric impurities that absorb visible light[2][3]. Aromatic ketones can absorb UV light, promoting them to an excited triplet state, which can then react with other molecules or oxygen.

-

Oxidative Degradation: Slow oxidation, particularly at the methylene bridge between the phenyl ring and the carbonyl group, can lead to the formation of α,β-unsaturated ketones or other chromophoric species.

We recommend re-analyzing the sample by HPLC with a photodiode array (PDA) detector to check for new impurity peaks and confirm your material's purity before use.

Q3: I am observing inconsistent results in my biological assays. Could this be related to the stability of my stock solution?

Absolutely. Inconsistent assay results are a classic sign of compound instability in the experimental medium.

-

Solution Stability: How is your stock solution prepared and stored? Propiophenones can be susceptible to degradation in certain solvents, especially over extended periods, even when frozen. It is crucial to validate the stability of your compound in your chosen solvent system.

-

Hydrolytic Stability: While ketones are generally resistant to hydrolysis, extreme pH conditions in your assay buffer could potentially promote slow degradation[5]. The equilibrium between the ketone and its hydrate (gem-diol) is typically unfavorable but can be influenced by pH[5].

-

Interaction with Media Components: Components in your cell culture media or assay buffer (e.g., thiols, reactive oxygen species) could potentially react with the compound.

Recommendation: Always prepare fresh dilutions from a recently prepared stock solution for critical experiments. If you must store solutions, perform a stability study by analyzing the solution by HPLC at various time points to ensure the concentration and purity remain unchanged.

Troubleshooting Guide for Experimental Issues

Problem 1: Unexpected peaks are appearing in the HPLC chromatogram of my sample.

This is a direct indication of degradation. The key to solving this is to identify the stress factor causing the degradation.

Caption: Troubleshooting workflow for identifying the source of degradation.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. Forced degradation studies are designed to intentionally stress a compound to identify these pathways[6][7].

Photodegradation

Aromatic ketones are classic photosensitizers. Upon absorbing UV light, they can form a highly reactive triplet state. This can lead to several degradation pathways, including Norrish-type reactions (α-cleavage) or hydrogen abstraction from the solvent or another molecule, initiating radical chain reactions.

Caption: Generalized photodegradation pathway for aromatic ketones.

Oxidative Degradation

The molecule has two primary sites susceptible to oxidation: the benzylic methylene group (CH₂) and the aromatic rings, especially if activated. Oxidation is often mediated by atmospheric oxygen, peroxides present in solvents (like THF or ether), or other oxidizing agents.

Caption: Potential oxidative degradation at the benzylic position.

Hydrolytic Degradation

Ketones are generally stable to hydrolysis. However, under harsh acidic or basic conditions, degradation can be forced. The C-F bonds on the aromatic rings are very strong and not susceptible to hydrolysis under typical experimental conditions.

-

Acidic Conditions: Strong acid can catalyze keto-enol tautomerization, which could open up other reaction pathways, though direct hydrolysis of the ketone is unlikely[8].

-

Basic Conditions: Strong base can deprotonate the α-carbon, forming an enolate. While this is a common synthetic strategy, in the presence of oxygen, this enolate can be oxidized.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method, as recommended by ICH guidelines[6][9]. The goal is to achieve 10-20% degradation of the parent compound[10].

Objective: To investigate the degradation of 4'-fluoro-3-(4-fluorophenyl)propiophenone under various stress conditions.

Materials:

-

4'-fluoro-3-(4-fluorophenyl)propiophenone

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Hydrogen peroxide (H₂O₂), 30%

-

Calibrated HPLC system with UV/PDA detector

-

Photostability chamber (ICH Q1B compliant)[11]

-

Calibrated oven

Procedure:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

-

Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial (stock solution kept at 2-8°C in the dark).

| Stress Condition | Procedure | Recommended Time Points for Analysis |

| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C. | 2, 6, 24, 48 hours |

| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temp. | 30 min, 1, 2, 6 hours |

| Oxidation | Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temp. | 2, 6, 24, 48 hours |

| Thermal | Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C. | 1, 3, 7 days |

| Photolytic | Expose solid compound and stock solution to light in a photostability chamber (ICH Q1B). | Overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter. |

-

Sample Analysis:

-

At each time point, withdraw an aliquot from the respective vial.

-

Neutralize the acid and base samples with an equivalent amount of base/acid before injection.

-

Dilute all samples to a final concentration of ~0.1 mg/mL with 50:50 ACN:Water.

-

Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a gradient of water and ACN, both with 0.1% formic acid). Monitor at a wavelength where the parent compound has maximum absorbance.

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times (RRT) and peak areas of any new impurity peaks.

-

Use a PDA detector to assess peak purity and compare UV spectra of degradants.

-

References

-

Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. [Link]

-

Zard, S. Z., et al. (n.d.). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PMC. [Link]

-

Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ResearchGate. [Link]

-

Smith, M., & Braddock, D. C. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

-

Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. AMiner. [Link]

-

(n.d.). Aldehydes and Ketones. Michigan State University Chemistry. [Link]

-

(2018). What does the hydrolysis of ketones yield? Quora. [Link]

-

(n.d.). Ketone. Wikipedia. [Link]

-

(n.d.). Oxidation of aromatic ketones by DCICA in absence of added chloride... ResearchGate. [Link]

-

(n.d.). Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]

-

(2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. MDPI. [Link]

-

(2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. MDPI. [Link]

-

(n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products... PMC. [Link]

-

(n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

(n.d.). 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone. PubChem. [Link]

-

(n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

(2016). Forced Degradation Studies. MedCrave online. [Link]

-

(2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

(2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Springer. [Link]

-

(n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Knunyants, I. L., & Yakoboson, G. G. (1974). Synthesis of Fluoro Organic Compounds. DTIC. [Link]

-

(n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]

-

(2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. [Link]

-

(n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. aminer.org [aminer.org]

- 5. quora.com [quora.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. onyxipca.com [onyxipca.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. database.ich.org [database.ich.org]

Scaling up the synthesis of 4'-fluoro-3-(4-fluorophenyl)propiophenone

Welcome to the Halogenated Aromatics Process Development Support Center .

Ticket ID: #SC-882-F2 Subject: Scale-Up Protocol & Troubleshooting for 4'-Fluoro-3-(4-fluorophenyl)propiophenone Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are targeting the synthesis of 4'-fluoro-3-(4-fluorophenyl)propiophenone (CAS: 104147-29-7), also known as 4,4'-difluorodihydrochalcone .[1]

While Friedel-Crafts acylation is a theoretical route, it suffers from regioselectivity issues and hazardous waste streams (AlCl₃) at scale. The industry-standard "Golden Route" for this scaffold is a two-step sequence:

-

Claisen-Schmidt Condensation: Coupling 4-fluoroacetophenone and 4-fluorobenzaldehyde.

-

Catalytic Hydrogenation: Selective saturation of the alkene.

This guide addresses the specific process chemistry challenges of scaling this route from gram to kilogram quantities.

Module 1: The Chemistry & Workflow

Q: Why is the condensation-hydrogenation route preferred over Friedel-Crafts? A: The Claisen-Schmidt route offers superior atom economy and regiocontrol . Friedel-Crafts acylation of fluorobenzene with 3-(4-fluorophenyl)propionyl chloride often leads to mixtures of ortho- and para- isomers and requires stoichiometric Lewis acids that complicate waste disposal. The condensation route guarantees the 1,3-substitution pattern.

Process Flow Diagram The following logic map details the synthesis and critical control points (CCPs).

Caption: Two-step synthesis workflow highlighting Critical Control Points (CCPs) for impurity management.

Module 2: Step 1 - Claisen-Schmidt Condensation

Target: 4,4'-Difluorochalcone (CAS: 2805-56-3)

Protocol Overview

-

Reagents: 4-Fluoroacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq).[2]

-

Catalyst: NaOH (0.5 eq) or KOH.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

Troubleshooting & FAQs

Q: My reaction mixture solidified into a hard block during addition. How do I prevent this on scale-up? A: This is a common issue due to the rapid precipitation of the chalcone product.

-

Cause: High concentration and fast kinetics.

-

Solution:

-

Solvent Volume: Increase solvent volume to 5–7 volumes (mL/g).

-

Seeding: Add seed crystals of the chalcone once the solution turns turbid to encourage controlled crystal growth rather than "crashing out."

-

Overhead Stirring: Use a high-torque overhead stirrer (impeller) instead of a magnetic bar, which will seize.

-

Q: I see a new impurity at RRT 0.85. What is it? A: This is likely the Cannizzaro product (4-fluorobenzoic acid and 4-fluorobenzyl alcohol) resulting from the disproportionation of the aldehyde.

-

Prevention: Keep the reaction temperature below 20°C . Add the base slowly to the mixture of ketone and aldehyde.[2] Do not premix the aldehyde and base without the ketone present.

Q: Can I use acid catalysis (HCl) instead of base? A: Yes, but it is not recommended for this substrate. Acid-catalyzed aldol condensations are generally slower and can promote polymerization of the electron-deficient 4-fluorobenzaldehyde. Base catalysis (NaOH) is cleaner and faster for electron-poor aromatics.

Module 3: Step 2 - Catalytic Hydrogenation

Target: 4'-Fluoro-3-(4-fluorophenyl)propiophenone

Protocol Overview

-

Substrate: 4,4'-Difluorochalcone.[3]

-

Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate).

-

Solvent: Ethyl Acetate (EtOAc) or Toluene.

-

Conditions: 1–3 bar H₂, 25°C.

Troubleshooting & FAQs

Q: I am observing the formation of an alcohol impurity (over-reduction). How do I stop at the ketone? A: The carbonyl group is susceptible to reduction after the alkene is saturated.

-

Control: Monitor H₂ uptake strictly. The reaction rate will drop significantly after 1 equivalent of H₂ is consumed. Stop the reaction immediately.

-

Catalyst Choice: Use dry Pd/C rather than wet, or switch to Pd/Al₂O₃ , which is less active toward carbonyl reduction.

-

Solvent: Avoid protic solvents (MeOH/EtOH) if over-reduction is a persistent issue; use Ethyl Acetate or Toluene , which suppress carbonyl reduction kinetics.

Q: Is there a risk of defluorination? A: Hydrodefluorination is a risk with Pd catalysts, especially at elevated temperatures or pressures.

-

Mitigation: Keep the temperature < 40°C . Do not add acid promoters. If defluorination is observed (check 19F NMR), switch to a Raney Nickel catalyst, which is generally less active toward aryl-fluorine bonds than Palladium.

Q: How do I remove the palladium safely? A: Filter through a pad of Celite or diatomaceous earth while the solution is still under an inert atmosphere (Nitrogen/Argon). Dry Pd/C is pyrophoric; keep the filter cake wet with water or solvent before disposal.

Module 4: Data & Specifications

Key Physical Properties for Characterization

| Parameter | 4,4'-Difluorochalcone (Intermediate) | 4,4'-Difluorodihydrochalcone (Product) |

| CAS | 2805-56-3 | 104147-29-7 |

| Appearance | Yellow crystalline solid | White to off-white solid |

| Melting Point | 117–121 °C | 68–72 °C (approx.) |

| 1H NMR Key Signal | Doublet (d) ~7.7 ppm (Alkene -CH=) | Triplet (t) ~3.2 ppm (Alkane -CH2-) |

| Solubility | Low in MeOH, High in DCM | Moderate in MeOH, High in EtOAc |

Module 5: Safety & Compliance

-

Fluorinated Intermediates: While the C-F bond is stable, thermal decomposition can release HF. Avoid heating crude residues >150°C.

-

Hydrogenation: Ensure the autoclave is grounded. H₂ is explosive between 4–75% in air. Purge with N₂ three times before and after H₂ introduction.

-

Waste Disposal: Segregate halogenated solvents. Palladium waste must be sent to precious metal recovery.

References

-

PubChem. (n.d.). 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

A Technical Guide to In Vitro Assay Selection for Profiling 4'-fluoro-3-(4-fluorophenyl)propiophenone

This guide provides a comprehensive framework for characterizing the in vitro pharmacological activity of the novel compound, 4'-fluoro-3-(4-fluorophenyl)propiophenone. Given the scarcity of public data on this specific molecule, we have leveraged structure-activity relationship insights from the broader propiophenone class to select a panel of high-probability biological targets. Propiophenone derivatives are known to interact with key enzymes and receptors in the central nervous system and periphery. Therefore, this guide details robust, validated assays for three primary target classes: Monoamine Oxidases (MAO), Fatty Acid Amide Hydrolase (FAAH), and Cannabinoid Receptors (CB1/CB2).

The methodologies presented herein are designed to be self-validating, incorporating established positive controls and reference compounds to ensure data integrity and facilitate a clear comparative analysis of the compound's potency and selectivity.

Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale: Monoamine oxidases A and B are critical enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's.[2] Many small molecules with an aryl ketone scaffold, characteristic of propiophenones, exhibit inhibitory activity against MAOs.[3] Therefore, assessing the inhibitory potential of 4'-fluoro-3-(4-fluorophenyl)propiophenone against both MAO-A and MAO-B is a logical first step in its characterization.

A one-step fluorometric assay is the industry standard for high-throughput screening of MAO inhibitors due to its simplicity, sensitivity, and reliability.[4] The assay principle is based on the MAO-catalyzed deamination of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to yield a highly fluorescent product.[5] An inhibitor will reduce the rate of fluorescence generation.

Experimental Workflow: MAO-A/B Inhibition Assay

Caption: Workflow for the fluorometric MAO-A and MAO-B inhibition assay.

Detailed Protocol: MAO-A/B Fluorometric Inhibition Assay

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reconstitute human recombinant MAO-A and MAO-B enzymes in Assay Buffer to desired concentrations (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B).[5]

-

Prepare a stock solution of 4'-fluoro-3-(4-fluorophenyl)propiophenone in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 pM) in the appropriate solvent.

-

Prepare stock solutions of Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) in DMSO and prepare serial dilutions as for the test compound.[5]

-

-

Assay Procedure (96-well black plate):

-

Add 5 µL of each dilution of the test compound or control inhibitors to the appropriate wells. For "Enzyme Control" (100% activity) and "Blank" (no enzyme) wells, add 5 µL of solvent.

-

Add 45 µL of diluted MAO-A or MAO-B enzyme solution to all wells except the "Blank" wells. Add 45 µL of Assay Buffer to the "Blank" wells.

-

Pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzymes before the substrate is introduced.

-

Prepare the Reaction Mix containing p-tyramine substrate, HRP, and a fluorescent probe (e.g., Amplex Red) in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~530-540 nm, Emission: ~585-590 nm) kinetically, with readings taken every minute for 30 minutes.[4]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound and controls using the formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Comparative Data Summary: MAO Inhibition

| Compound | Target | Known IC₅₀ (nM) | Experimental IC₅₀ (nM) |

| 4'-fluoro-3-(4-fluorophenyl)propiophenone | MAO-A | To be determined | TBD |

| MAO-B | To be determined | TBD | |

| Clorgyline (Reference Control) | MAO-A | 1.2 - 11[6][7] | TBD |

| MAO-B | 1,900 - 58,000[1][6] | TBD | |

| Selegiline (Deprenyl) (Reference Control) | MAO-A | 23,000[8] | TBD |

| MAO-B | 7 - 51[4][8] | TBD |

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Scientific Rationale: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides.[9] Its inhibition elevates endogenous cannabinoid levels, offering therapeutic potential for pain and anxiety without the psychotropic effects of direct CB1 agonists. Given that some small molecule inhibitors share structural motifs with our test compound, evaluating its effect on FAAH activity is a critical step.

A fluorescence-based inhibitor screening assay is the preferred method for its high sensitivity and amenability to high-throughput formats.[10] The assay utilizes a synthetic substrate, such as AMC arachidonoyl amide, which is non-fluorescent. FAAH-catalyzed hydrolysis releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) product, which can be easily quantified.[9]

Experimental Workflow: FAAH Inhibition Assay

Caption: Workflow for the fluorescence-based FAAH inhibition assay.

Detailed Protocol: FAAH Fluorometric Inhibition Assay

-

Reagent Preparation:

-

Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[9]

-

Thaw and dilute recombinant human FAAH enzyme in ice-cold FAAH Assay Buffer.

-

Prepare a stock solution of 4'-fluoro-3-(4-fluorophenyl)propiophenone in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Prepare a stock solution of the reference inhibitor JZL195 and prepare a serial dilution series for the dose-response curve.[9]

-

Prepare the FAAH Substrate (e.g., AMC arachidonoyl amide) in ethanol.

-

-

Assay Procedure (96-well black plate):

-

Set up wells for "Background," "100% Initial Activity," "Inhibitor," and "Positive Control."

-

To "100% Initial Activity" wells, add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

-

To "Background" wells, add 180 µL of Assay Buffer and 10 µL of solvent.

-

To "Inhibitor" wells, add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilutions.

-

To "Positive Control" wells, add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the JZL195 dilutions.

-

Incubate the plate for 5 minutes at 37°C.

-

Initiate the reactions by adding 10 µL of FAAH Substrate to all wells.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9]

-

Subtract the average fluorescence of the "Background" wells from all other readings.

-

Calculate the percent inhibition for each concentration, and determine the IC₅₀ value as described for the MAO assay.

-

Comparative Data Summary: FAAH Inhibition

| Compound | Target | Known IC₅₀ (nM) | Experimental IC₅₀ (nM) |

| 4'-fluoro-3-(4-fluorophenyl)propiophenone | FAAH | To be determined | TBD |

| JZL195 (Reference Control) | FAAH | 2[11][12][13][14] | TBD |

Cannabinoid Receptor (CB1/CB2) Interaction Profile

Scientific Rationale: The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs) that are central to the endocannabinoid system.[15] CB1 is highly expressed in the CNS, mediating the psychoactive effects of cannabinoids, while CB2 is primarily found in immune cells.[16] Characterizing a novel compound's interaction with these receptors requires a two-pronged approach: first, a binding assay to determine affinity (Ki), and second, a functional assay to determine efficacy (i.e., whether it is an agonist or antagonist).

A. Competitive Radioligand Binding Assay (Affinity Determination)

The principle of this assay is to measure the ability of the test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 and CB2 receptors.[15] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Experimental Workflow: CB1/CB2 Radioligand Binding Assay

Caption: Workflow for the CB1/CB2 competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

-

Reagent Preparation:

-

Prepare Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[15]

-

Thaw cell membranes prepared from cells overexpressing human CB1 or CB2 receptors. Homogenize and dilute in ice-cold Binding Buffer to a final concentration of ~10 µ g/well .[15][17]

-

Prepare dilutions of the test compound and a reference compound like Rimonabant (a known CB1 antagonist/inverse agonist).[18]

-

Dilute the radioligand, [³H]CP-55,940, to a working concentration near its K_d value (~1.5 nM).[17]

-

-

Assay Procedure:

-

In a 96-well plate, add Binding Buffer, the test compound/control dilutions, [³H]CP-55,940, and finally the cell membrane preparation.

-

Define wells for "Total Binding" (radioligand + membranes) and "Non-Specific Binding" (radioligand + membranes + a high concentration of an unlabeled ligand like WIN-55,212-2).

-

Incubate the plate for 90 minutes at 30°C with gentle agitation.[15]

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer.

-

-

Data Acquisition and Analysis:

-

Dry the filter mat, add scintillation fluid, and count the radioactivity [Counts Per Minute (CPM)] using a scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Determine the IC₅₀ from the competition curve and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

B. cAMP Functional Assay (Efficacy Determination)

CB1 and CB2 are Gi/o-coupled, meaning their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] This assay measures the ability of the test compound to modulate cAMP levels, thus identifying it as an agonist (decreases cAMP) or an antagonist (blocks an agonist-induced decrease in cAMP).

Detailed Protocol: cAMP Functional Assay

-

Cell Culture and Plating:

-

Use a cell line (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.

-

Plate the cells in a 96-well plate and grow to ~90% confluency.

-

-

Assay Procedure (Agonist Mode):

-

Wash cells and replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compound or the full agonist CP-55,940 .[19]

-

Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable baseline of cAMP.

-

Incubate for 30 minutes at 37°C.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

-

Add a fixed concentration of the full agonist CP-55,940 (at its EC₈₀ concentration) to stimulate the receptor.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection and Analysis:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

For agonist mode, plot the cAMP level against the log[compound] to determine the EC₅₀ value.

-